

# 5-Amino-6-methylpyridin-2(1H)-one: A Versatile Intermediate in Synthetic Chemistry

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## Compound of Interest

Compound Name: 5-Amino-6-methylpyridin-2(1H)-one

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction:

**5-Amino-6-methylpyridin-2(1H)-one** is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its substituted pyridin-2(1H)-one core is a privileged scaffold found in numerous biologically active compounds. The presence of a reactive amino group and a methyl group, in addition to the inherent reactivity of the pyridinone ring, makes it a versatile intermediate for the synthesis of a diverse array of complex molecules, including potent kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of **5-Amino-6-methylpyridin-2(1H)-one**, with a focus on its role as a key synthetic intermediate.

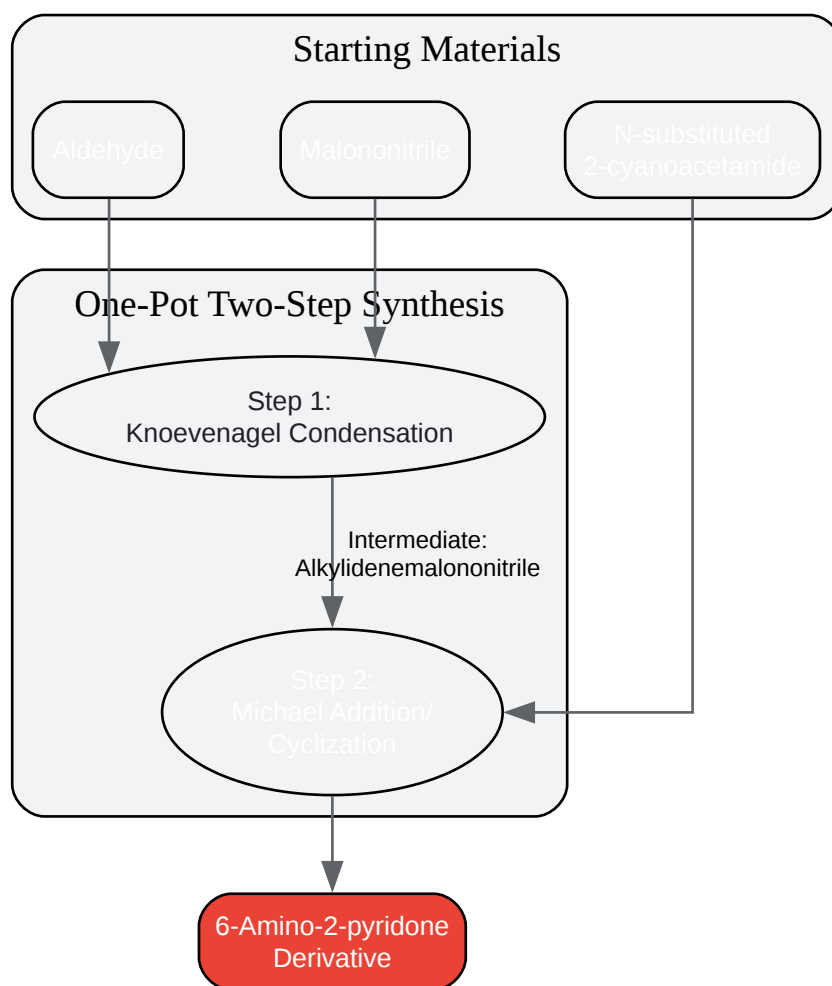
## Physicochemical Properties

The fundamental physicochemical properties of **5-Amino-6-methylpyridin-2(1H)-one** are summarized in the table below. These properties are crucial for its handling, characterization, and use in synthetic protocols.<sup>[1]</sup>

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O
Molecular Weight	124.14 g/mol
IUPAC Name	5-amino-6-methyl-1H-pyridin-2-one
CAS Number	88818-90-0
Appearance	Solid (predicted)
Topological Polar Surface Area	55.1 Å <sup>2</sup>
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	0

## Synthesis of Substituted Pyridin-2(1H)-ones: A General Workflow

While a specific, detailed synthesis for **5-Amino-6-methylpyridin-2(1H)-one** is not readily available in the cited literature, a general and widely applicable approach for the synthesis of substituted 6-aminopyridin-2(1H)-ones involves a multi-component reaction. The following workflow is based on established methodologies for similar structures and serves as a representative guide for its synthesis.



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A generalized workflow for the synthesis of 6-amino-2-pyridone derivatives.

## Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of structurally related 6-amino-2-pyridone derivatives and provide a practical framework for laboratory synthesis.

### General Procedure for the Synthesis of 6-Amino-2-pyridone-3,5-dicarbonitriles

This one-pot, two-step procedure is an efficient method for the synthesis of the 6-amino-2-pyridone scaffold.

#### Materials:

- Aldehyde (1.0 eq)
- Malononitrile (1.0 eq)
- N-substituted 2-cyanoacetamide (1.0 eq)
- Catalyst (e.g., piperidine, triethylamine, or a natural product catalyst like betaine)
- Solvent (e.g., ethanol, methanol)

#### Step 1: Knoevenagel Condensation

- To a round-bottom flask, add the aldehyde (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of a suitable base (e.g., piperidine).
- The reaction can often be performed neat or in a minimal amount of a suitable solvent like ethanol.
- Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC), to form the intermediate alkylidenemalononitrile.

#### Step 2: Michael Addition and Cyclization

- To the reaction mixture from Step 1, add the N-substituted 2-cyanoacetamide (1.0 eq) and a catalytic amount of a base if needed.
- Reflux the reaction mixture in a suitable solvent such as ethanol.
- Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture to room temperature.
- The product often precipitates from the reaction mixture and can be collected by filtration.
- Wash the collected solid with cold ethanol and dry under vacuum to afford the desired 6-amino-2-pyridone derivative.

## Spectroscopic Characterization

The structural elucidation of **5-Amino-6-methylpyridin-2(1H)-one** and its derivatives relies on a combination of spectroscopic techniques. While specific spectral data for the title compound is not available in the provided search results, the following table presents expected and observed data for structurally similar 6-amino-2-pyridone derivatives, which can be used as a reference for characterization.

Spectroscopic Data	Representative Values for 6-Amino-2-pyridone Derivatives
$^1\text{H}$ NMR (DMSO- $d_6$ )	$\delta$ (ppm): 8.4-8.6 (s, 2H, $\text{NH}_2$ ), 7.2-7.8 (m, Ar-H), 5.2-5.4 (s, 2H, $\text{CH}_2$ ), 2.3-2.5 (s, 3H, $\text{CH}_3$ )
$^{13}\text{C}$ NMR (DMSO- $d_6$ )	$\delta$ (ppm): 160-162 (C=O), 157-160 (C- $\text{NH}_2$ ), 116-117 (CN), 87-88, 76-77, 44-46 (Aliphatic C), 21 ( $\text{CH}_3$ )
IR (KBr, $\text{cm}^{-1}$ )	$\nu$ : 3400-3200 (N-H stretching), 2220-2200 (C $\equiv$ N stretching), 1680-1640 (C=O stretching), 1600-1550 (C=C stretching)
Mass Spectrometry	ESI-TOF (m/z): Calculated and found values for $[\text{M}+\text{H}]^+$

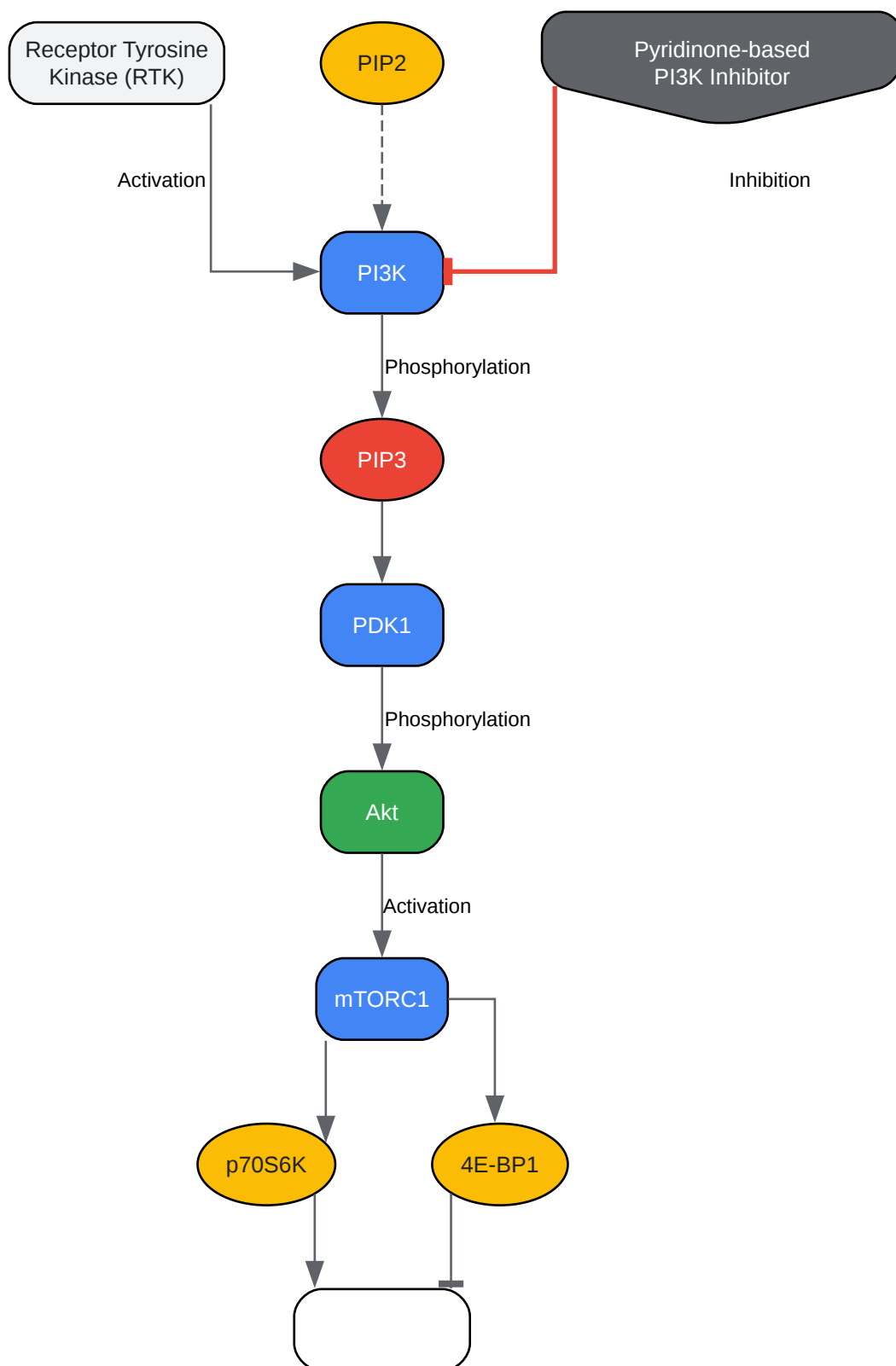
## Application as a Synthetic Intermediate in Drug Discovery

Substituted aminopyridinones are key intermediates in the synthesis of various kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. While a direct synthesis of a specific drug from **5-Amino-6-methylpyridin-2(1H)-one** is not explicitly detailed in the search results, the structural motif is present in many PI3K inhibitors.

### The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many

cancers, making it a prime target for therapeutic intervention.



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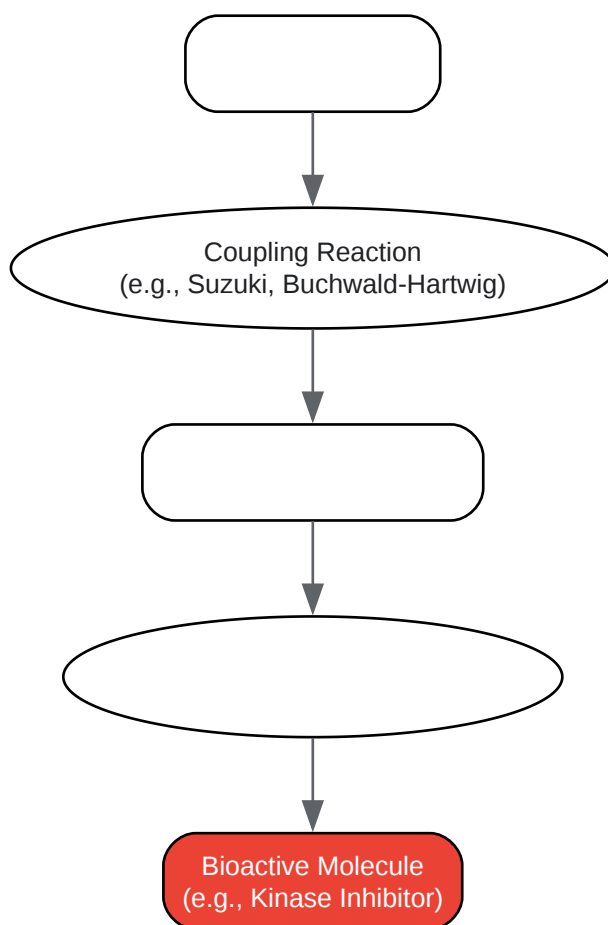
The PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyridinone-based PI3K inhibitors.

## Synthetic Strategy for Kinase Inhibitors

The general strategy for incorporating the **5-amino-6-methylpyridin-2(1H)-one** scaffold into a kinase inhibitor would likely involve functionalization of the amino group. This could be achieved through reactions such as:

- Acylation: Reaction with an appropriate acid chloride or activated carboxylic acid to form an amide linkage.
- Sulfonylation: Reaction with a sulfonyl chloride to form a sulfonamide.
- Buchwald-Hartwig or Suzuki coupling: To form a C-N or C-C bond with another aromatic or heteroaromatic ring system, which is a common feature in many kinase inhibitors.

The following diagram illustrates a hypothetical synthetic workflow for the elaboration of **5-Amino-6-methylpyridin-2(1H)-one** into a more complex, drug-like molecule.



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A potential synthetic route from **5-Amino-6-methylpyridin-2(1H)-one** to a bioactive molecule.

## Conclusion

**5-Amino-6-methylpyridin-2(1H)-one** represents a valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its utility is particularly evident in the field of medicinal chemistry, where the pyridinone scaffold is a key component of numerous targeted therapies. While specific synthetic protocols and applications directly utilizing this intermediate require further exploration in publicly available literature, the general methodologies for the synthesis and functionalization of related compounds provide a strong foundation for its use in the development of novel bioactive molecules, including inhibitors of critical signaling pathways such as the PI3K/Akt/mTOR pathway. Further research into the specific reactions and applications of this intermediate will undoubtedly expand its role in the synthesis of next-generation therapeutics.



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## References

- 1. 5-Amino-6-methylpyridin-2(1H)-one | C<sub>6</sub>H<sub>8</sub>N<sub>2</sub>O | CID 24729239 - PubChem [pubchem.ncbi.nlm.nih.gov]
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